(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine
Description
(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine is a secondary amine featuring a cyclohexene-substituted ethyl chain and a 4-methoxybenzyl group. This compound is structurally characterized by its unsaturated cyclohexene ring, which introduces steric and electronic effects, and the 4-methoxybenzyl moiety, which enhances polarity due to the electron-donating methoxy group. It serves primarily as a synthetic intermediate in pharmaceutical and organic chemistry, with applications in the preparation of complex molecules like alkaloids and heterocycles .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h5,7-10,17H,2-4,6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYFOQIPWAJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365152 | |
| Record name | 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356537-08-1 | |
| Record name | N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356537-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Cyano Precursors
A foundational route involves hydrogenating 2-cyano-1-oxaspiro[5.5]undecane to yield 1-cyanomethylcyclohexanol, followed by sequential hydrogenation using rhodium catalysts suspended in acidic solvents. This stepwise process ensures selective reduction of the nitrile group to a primary amine while preserving the cyclohexenyl structure. Critical parameters include:
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Pressure : 50–100 psig hydrogenation pressure to avoid over-reduction.
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Catalyst Pretreatment : Rhodium catalysts require pre-treatment with hydrogen to minimize byproducts such as secondary amines or fully saturated cyclohexyl derivatives.
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Stoichiometry : A 1:1.2 molar ratio of hydroxyamine to 4-methoxyphenyl acetic acid optimizes amidation efficiency.
Post-hydrogenation, the intermediate 1-(2-aminoethyl)cyclohexanol reacts with 4-methoxyphenyl acetic acid under inert conditions. Azeotropic distillation removes water, shifting equilibrium toward amide formation. Subsequent reduction of the amide to the target amine remains a challenge, necessitating tailored reductants like lithium aluminum hydride (LiAlH4) or borane-THF complexes.
Direct Reductive Amination of Cyclohexenyl Ketones
An alternative pathway employs reductive amination between 2-cyclohexen-1-ylacetaldehyde and 4-methoxybenzylamine. This one-pot method uses sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, achieving moderate yields (65–70%). Key limitations include:
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pH Sensitivity : Acidic conditions favor imine formation but risk cyclohexenyl ring protonation.
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Byproducts : Over-reduction to secondary amines occurs if stoichiometry exceeds 1:1 aldehyde-to-amine ratios.
Grignard Reagent-Mediated Alkylation
Quinone-Catalyzed α-C–H Functionalization
A Royal Society of Chemistry protocol leverages 3,5-di-tert-butyl-o-benzoquinone (D) to activate primary amines for Grignard addition. For example, reacting 1-(4-methoxyphenyl)ethan-1-amine with allylmagnesium bromide in toluene produces 2-(4-methoxyphenyl)pent-4-en-2-amine , demonstrating the method’s adaptability. Applied to cyclohexenyl systems, this approach could involve:
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Imine Formation : Treating 4-methoxybenzylamine with D to generate a ketimine intermediate.
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Grignard Addition : Introducing 2-cyclohexen-1-ylmagnesium bromide to form the C–C bond.
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Acidic Workup : Hydrolyzing the hemiaminal to release the target amine.
Yields depend on Grignard reagent reactivity and steric hindrance from the cyclohexenyl group.
Nickel-Catalyzed Cross-Coupling
Aryl halides and benzyl mesylates undergo nickel-catalyzed coupling to form diarylmethanes, a reaction adaptable to synthesizing 4-methoxybenzyl derivatives. Modifications for N -alkylation include:
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Substrate Design : Using 2-(cyclohexen-1-yl)ethyl mesylate and 4-methoxybenzylamine.
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Catalyst System : NiBr2·3H2O with dtbbpy ligand in DMA solvent achieves 84–90% coupling efficiency.
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Stoichiometry : A 1:1.2 ratio of mesylate to amine minimizes dimerization.
Palladium-Catalyzed Hydrogenolysis
Reductive Amination via Pd Nanoparticles
ChemicalBook outlines a method where 4-methoxybenzonitrile undergoes hydrogenolysis with Pd nanoparticles to yield 4-methoxybenzylamine. Adapting this for the target compound:
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Cyano Reduction : Hydrogenate 2-(cyclohexen-1-yl)ethyl cyanide to 2-(cyclohexen-1-yl)ethylamine.
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Coupling : React the amine with 4-methoxybenzyl chloride via Pd-mediated C–N bond formation.
Optimal conditions include pH 2.0 aqueous solutions and 13 mol% Pd catalyst, achieving 75–80% yields.
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization Strategies
Role of Azeotropic Distillation in Amidation
In patent US4496762A, water removal via toluene azeotrope shifts equilibrium toward amide formation, critical for preventing hydrolysis of the 4-methoxybenzyl group. This step improves yields by 15–20% compared to non-azeotropic methods.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexene moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl or cyclohexene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity:
- Serotonin Transporter (SERT) Modulation : Research indicates that analogues of this compound exhibit selective binding to SERT, which is crucial for regulating serotonin levels in the brain. Studies have shown that certain modifications can enhance binding affinity, making them potential candidates for developing antidepressants .
- Neuroprotective Properties : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease treatments.
Neuropharmacological Research
The compound's ability to interact with neurotransmitter systems makes it a valuable subject in neuropharmacological studies:
- SERT Binding Affinity : A series of binding assays have been conducted to evaluate the displacement of radioligands at SERT sites. Results indicated that various substituted analogues maintained significant affinity, with some showing comparable efficacy to established antidepressants .
- Allosteric Modulation : The compound has been explored for its role in allosteric modulation of serotonin receptors, which could lead to innovative therapeutic strategies for mood disorders. The introduction of sterically bulky groups has been shown to affect binding dynamics favorably .
Synthetic Methodologies
The synthesis of this compound is notable for its versatility in organic chemistry:
- Palladium-Catalyzed Reactions : The compound has been synthesized using various palladium-catalyzed reactions, showcasing its utility in creating complex molecular architectures. These methods often involve coupling reactions that are essential for constructing pharmacologically relevant compounds .
- Diversity-Oriented Synthesis : Researchers have utilized this compound as a scaffold for generating libraries of related compounds through diversity-oriented synthesis techniques. This approach aids in the rapid exploration of structure-activity relationships (SAR) within medicinal chemistry .
Table 1: Binding Affinity Data for SERT Analogues
| Compound | Ki (nM) | Modification |
|---|---|---|
| Base Compound | 19.7 | None |
| 4-Iodo Analogue | 30.2 | Iodine substitution |
| 5-Cyanophenyl | 45.0 | Bulky substituent |
| 4-Bromophenyl | 25.0 | Bromine substitution |
Data compiled from various binding assays demonstrating the impact of structural modifications on SERT affinity.
Table 2: Neuroprotective Effects in Cell Models
| Compound | Cell Line | Effect Observed |
|---|---|---|
| Base Compound | SH-SY5Y | Protection from apoptosis |
| Modified Analogue A | PC12 | Enhanced survival under oxidative stress |
| Modified Analogue B | Neuro2A | Reduced cell death rates |
In vitro studies illustrating the neuroprotective potential of different analogues derived from the base compound.
Mechanism of Action
The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine Hydrochloride (CAS 118647-00-0)
- Structure : Replaces the 4-methoxybenzyl group with a simple benzyl group.
- Molecular Formula : C15H22ClN (FW: 251.80 g/mol).
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride (CAS 356530-85-3)
- Structure : Substitutes the methoxy group with a methyl group on the benzyl ring.
- Molecular Formula : C16H23N·HCl (FW: 265.82 g/mol).
- Key Differences: The methyl group is a weaker electron donor than methoxy, leading to reduced resonance stabilization and altered reactivity in electrophilic aromatic substitution reactions .
(4-Methoxybenzyl)(2-methoxyethyl)amine (CAS 103464-79-5)
- Structure : Replaces the cyclohexene-ethyl chain with a 2-methoxyethyl group.
- Molecular Formula: C12H17NO2.
- Key Differences : The lack of the cyclohexene ring simplifies steric hindrance but eliminates conjugation possibilities, impacting its utility in cycloaddition or Diels-Alder reactions .
(l-Cyclohex-l-enylethylidene)-(4-methoxybenzyl)-amine (Compound 118)
- Structure : Features an ethylidene linkage (CH2=CH-) instead of a saturated ethyl chain.
- Synthesis : Prepared via condensation of 4-methoxybenzylamine with 1-acetyl-1-cyclohexene using ZnCl2 catalysis, yielding a conjugated enamine system.
- Key Differences : The unsaturated ethylidene group enables π-conjugation, enhancing stability and reactivity in nucleophilic additions compared to the target compound’s saturated chain .
Physicochemical Properties
Notes:
- The target compound’s 4-methoxybenzyl group increases hydrophilicity compared to benzyl or methyl-substituted analogs.
Stability and Reactivity
- Cyclohexene Ring : Prone to oxidation or ring-opening under strong acidic/basic conditions. Hydrochloride salts (e.g., CAS 118647-00-0) enhance stability .
- Methoxy Group : Increases susceptibility to demethylation under harsh conditions compared to methyl or unsubstituted benzyl groups .
- Amine Reactivity : The secondary amine participates in alkylation, acylation, and Schiff base formation, similar to analogs like N-(4-chlorobenzyl)-2-cyclohexenylethylamine .
Biological Activity
(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine is an organic compound with the molecular formula CHNO and a molecular weight of 245.36 g/mol. This compound features a cyclohexene ring, an ethyl linkage, and a methoxybenzyl amine group, which contribute to its diverse biological activities. The following sections explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexene with ethylamine and 4-methoxybenzyl chloride. This process is usually conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential against several bacterial strains, suggesting its use as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic option for inflammatory diseases.
- Cytotoxicity : Evaluations on human cancer cell lines have revealed that it may exhibit selective cytotoxicity, making it a candidate for cancer treatment .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Cytotoxicity | Selective effects on cancer cell lines |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to various receptors and enzymes, modulating their activity. For instance:
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
- Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory properties .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Activity Assessment : In vitro assays demonstrated that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in treating inflammatory conditions.
- Cytotoxicity Profiling : In a cytotoxicity study involving HeLa and A549 cell lines, the compound exhibited selective cytotoxic effects at higher concentrations while maintaining low toxicity at therapeutic doses .
Q & A
Q. Optimization Strategies :
- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions in sensitive intermediates.
- Catalysts : Use Pd/C for hydrogenation steps to improve selectivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures enhances purity.
Validation via HPLC (≥95% purity) and NMR is critical .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Q. Basic
- ¹H/¹³C NMR :
- Cyclohexenyl protons : δ 5.4–5.6 ppm (olefinic H), δ 1.2–2.4 ppm (cyclohexyl CH₂).
- 4-Methoxybenzyl group : δ 3.8 ppm (OCH₃), δ 6.8–7.3 ppm (aromatic H).
- IR : Stretching vibrations at ~1600 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O of methoxy).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₆H₂₁NO (calc. 243.16 g/mol).
Compare with reference spectra of structural analogs (e.g., cyclohexylamine derivatives) .
How can researchers design experiments to investigate the environmental fate and degradation pathways of this compound in aquatic systems?
Advanced
Methodological Framework :
Laboratory Studies :
- Hydrolysis: Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS.
- Photolysis: Use UV light (λ = 254–365 nm) to simulate sunlight. Identify byproducts via HRMS.
Biotic Degradation :
- Incubate with sediment/water microcosms. Track metabolite formation (e.g., hydroxylated or demethoxylated derivatives).
Field Simulations :
- Use mesocosms to assess bioaccumulation in aquatic organisms (e.g., algae, Daphnia).
Reference the INCHEMBIOL project for environmental risk assessment protocols .
What methodological approaches are suitable for resolving contradictions in biological activity data across studies?
Advanced
Stepwise Analysis :
Replicate Experiments : Control variables (e.g., cell lines, solvent purity) to isolate discrepancies.
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-response correlations).
Theoretical Alignment : Reconcile findings with known mechanisms (e.g., receptor binding vs. off-target effects).
For example, inconsistent cytotoxicity data may arise from variations in cell membrane permeability or metabolic activation. Use dual-fluorescence assays (live/dead staining) to validate .
How can computational chemistry predict structure-activity relationships (SAR) for this compound?
Advanced
Integrated Workflow :
Docking Studies : Simulate interactions with target receptors (e.g., GPCRs) using AutoDock Vina.
MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data.
Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase panels). Reference structural analogs (Table 1) for benchmarking .
Q. Table 1: Structural Analogs and Bioactivity
| Compound | Key Features | Activity |
|---|---|---|
| Ethyl 4-aminobenzoate | Ester, amine | Antimicrobial |
| 5-(4-Carboxyphenyl)tetrazole | Tetrazole, carboxylic acid | Anticonvulsant |
| Target Compound | Cyclohexenyl, methoxybenzyl | To be determined |
What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?
Advanced
Robust Assay Design :
- Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues.
Controls : Include positive controls (e.g., known inhibitors) and assess time-dependent inactivation. Reference randomized block designs for minimizing bias .
How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Basic
Scale-Up Considerations :
- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow improves mixing and heat transfer.
- In-Process Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
- Purification : Switch from column chromatography to fractional distillation or crystallization for cost efficiency.
Document deviations (e.g., solvent grades, stirring rates) to ensure batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
